(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17343223
InChI: InChI=1S/C15H24O/c1-11(2)6-5-7-12(3)13-8-9-15(4)14(10-13)16-15/h6-7,13-14H,5,8-10H2,1-4H3/b12-7+
SMILES:
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol

(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane

CAS No.:

Cat. No.: VC17343223

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane -

Specification

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
IUPAC Name 1-methyl-4-[(2E)-6-methylhepta-2,5-dien-2-yl]-7-oxabicyclo[4.1.0]heptane
Standard InChI InChI=1S/C15H24O/c1-11(2)6-5-7-12(3)13-8-9-15(4)14(10-13)16-15/h6-7,13-14H,5,8-10H2,1-4H3/b12-7+
Standard InChI Key BOWJPMUUGHPAAF-KPKJPENVSA-N
Isomeric SMILES CC(=CC/C=C(\C)/C1CCC2(C(C1)O2)C)C
Canonical SMILES CC(=CCC=C(C)C1CCC2(C(C1)O2)C)C

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s core consists of a bicyclo[4.1.0]heptane system, a seven-membered ring fused to a three-membered cyclopropane ring. The 7-oxabicyclo component introduces an oxygen atom at the bridgehead position, while the 4-(6-methylhepta-2,5-dien-2-yl) substituent adds a branched aliphatic chain with conjugated double bonds . The (E)-configuration at the 2,5-diene moiety influences spatial arrangement, potentially affecting intermolecular interactions.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₂O₂
Molecular Weight234.33 g/mol
Topological Polar Surface Area29.6 Ų
logP (Octanol-Water Partition)3.86
Aqueous Solubility (logS)-4.174
Stereocenters3

The stereochemistry is critical, with the (1R,4S,6R) configuration reported in related derivatives . This arrangement imposes rigidity on the bicyclic system, limiting conformational flexibility and enhancing stability in biological environments.

Synthesis and Manufacturing

Synthetic Routes

Synthesis typically involves cyclopropanation strategies, such as the Simmons-Smith reaction, to construct the bicyclo[4.1.0]heptane core. Epoxidation of precursor dienes, followed by acid-catalyzed ring-opening, has been employed to introduce the oxabicyclo moiety . For example, dipentene dioxide (a structural analog) is synthesized via epoxidation of limonene, suggesting similar methodologies could apply to the target compound .

Challenges in Stereoselective Synthesis

Pharmacological Profile

Drug-Likeness and ADME Properties

The compound exhibits favorable drug-likeness parameters, complying with Lipinski’s Rule of Five and GSK’s bioavailability criteria . Key pharmacokinetic metrics include:

Table 2: Pharmacokinetic Metrics

ParameterValueSource
Caco-2 Permeability (logPapp)-4.594
Plasma Protein Binding71.72%
Blood-Brain Barrier Penetration0.974 (Permeable)
CYP2C19 Substrate Probability0.837

These properties suggest moderate oral bioavailability and potential central nervous system activity. The compound’s logP of 3.86 indicates high lipid solubility, favoring membrane penetration but posing challenges for aqueous formulation .

Biological Activities

While direct bioactivity data for the (E)-isomer are sparse, related bicyclic monoterpenoids exhibit anti-inflammatory and antimicrobial properties. For instance, myrcene derivatives demonstrate cyclooxygenase-2 (COX-2) inhibition, a mechanism that could extend to this compound . The oxabicyclo moiety may also interact with GABA receptors, analogous to menthol’s cooling effects .

Industrial and Therapeutic Applications

Fragrance and Flavor Industry

The compound’s structural similarity to limonene and carvone suggests potential as a fragrance precursor . Its bicyclic framework could impart novel olfactory characteristics, such as earthy or citrus notes, depending on functional group modifications.

Pharmaceutical Development

Preclinical studies of analogs highlight applications in:

  • Pain Management: Modulation of TRPV1 receptors, implicated in neuropathic pain pathways .

  • Antimicrobial Therapy: Disruption of bacterial cell membranes via hydrophobic interactions .

  • Neuroprotection: Antioxidant properties mediated by conjugated diene systems scavenging free radicals .

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